molecular formula C16H13FO2 B2787679 (2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 351339-25-8

(2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B2787679
M. Wt: 256.276
InChI Key: ISLMFUGUMWAREC-DHZHZOJOSA-N
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Description

“(2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C16H13FO2 . It belongs to the class of compounds known as chalcones, which are open-chain flavonoids where the two aromatic rings are joined by a three-carbon chain .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . The title compound typically crystallizes in the orthorhombic crystal system .


Chemical Reactions Analysis

The chemical reactivity parameters of similar compounds have been studied using DFT analysis . The HOMO–LUMO energy gap, both experimentally and theoretically calculated, are nearly the same .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one” are not fully detailed in the retrieved sources. The molecular weight is reported to be 256.27 .

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLMFUGUMWAREC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

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